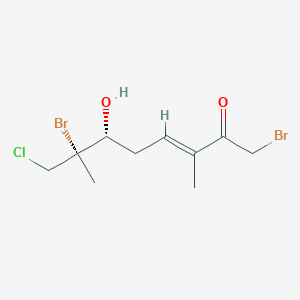
1,3-Benzothiazol-2-sulfonamid
Übersicht
Beschreibung
1,3-benzothiazole-2-sulfonamide is a member of benzothiazoles and a sulfonamide.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Benzothiazolderivate haben sich als potenzielle Antitumormittel gezeigt {svg_1}. Eine Arbeit von Dr. Malcolm Stevens von der Cancer Research UK Group an der Nottingham University zeigte das Potenzial von Benzothiazol (NSC 674495) und verwandten Verbindungen als Antitumormittel {svg_2}. Phortress (NSC 710305) ist der Leitwirkstoff aus dieser Arbeit {svg_3}.
Antimikrobielle Eigenschaften
Benzothiazolderivate wurden auf ihre antimikrobiellen Eigenschaften untersucht {svg_4}. Sie wurden gegen ein grampositives Bakterium (Staphylococcus aureus), drei gramnegative Bakterien (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) und fünf Pilze (Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus und Penicillium citrinum) getestet {svg_5}.
Antidiabetische Aktivität
Benzothiazolderivate sind bekannt für ihre antidiabetischen Eigenschaften {svg_6}. Weitere Forschung ist jedoch erforderlich, um die genauen Mechanismen und potenziellen Anwendungen in diesem Bereich zu verstehen.
Antiepileptische Aktivität
Benzothiazol ist in vielen neuen Produkten enthalten, die auf ihre potenzielle antiepileptische Aktivität untersucht werden {svg_7}. Epilepsie, eine Krankheit, die durch neuronale Erregbarkeit und hypersynchrone neuronale Aktivität gekennzeichnet ist, ist eines der Bereiche, in denen Benzothiazolderivate untersucht werden {svg_8}.
Entzündungshemmende Aktivität
Benzothiazolderivate sind bekannt für ihre entzündungshemmenden Eigenschaften {svg_9}. Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente.
Antivirale und Antituberkulose-Aktivitäten
Benzothiazolderivate sind bekannt für eine breite Palette biologischer Eigenschaften, darunter antivirale und antituberkulose Aktivitäten {svg_10}. Dies deutet auf potenzielle Anwendungen bei der Behandlung von Viruserkrankungen und Tuberkulose hin.
BCL-2-Inhibitorische Aktivität
Benzothiazol-basierte Moleküle wurden entwickelt, synthetisiert und auf ihre BCL-2-inhibitorische Aktivität getestet {svg_11}. Die BCL-2-Enzymfamilie gilt als eines der Schlüsselenzyme, die an der Apoptose beteiligt sind {svg_12}. Wenn das Gleichgewicht zwischen antiapoptotischen und proapoptotischen Mitgliedern der BCL-2-Familie gestört ist, wird die Apoptose in den betroffenen Zellen dysreguliert {svg_13}.
Verwendung in der Synthese von bioaktiven Strukturen
Als heterocyclische Verbindung findet Benzothiazol in der Forschung als Ausgangsmaterial für die Synthese größerer, meist bioaktiver Strukturen Verwendung {svg_14}. Seine Aromatizität macht ihn relativ stabil; obwohl er als Heterocyclus reaktive Stellen aufweist, die eine Funktionalisierung ermöglichen {svg_15}.
Wirkmechanismus
Target of Action
1,3-Benzothiazole-2-sulfonamide has been found to interact with several targets. It has been reported to inhibit dihydroorotase , DNA gyrase , uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB) , peptide deformylase , aldose reductase , dihydrofolate reductase , enoyl acyl carrier protein reductase , dialkylglycine decarboxylase , dehydrosqualene synthase , dihydropteroate synthase and tyrosine kinase . These targets play crucial roles in various biochemical pathways and cellular functions.
Mode of Action
For instance, it has been reported to inhibit the activity of dihydroorotase , an enzyme involved in the synthesis of pyrimidines .
Biochemical Pathways
The inhibition of the aforementioned targets by 1,3-Benzothiazole-2-sulfonamide affects various biochemical pathways. For example, the inhibition of dihydroorotase disrupts the synthesis of pyrimidines, which are essential components of nucleic acids .
Pharmacokinetics
It is known that the compound interacts withCarbonic anhydrase 2 and Macrophage migration inhibitory factor . These interactions could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, thereby affecting its bioavailability.
Result of Action
The molecular and cellular effects of 1,3-Benzothiazole-2-sulfonamide’s action are dependent on the specific targets it interacts with and the biochemical pathways it affects. For instance, the inhibition of dihydroorotase could potentially lead to a decrease in the synthesis of pyrimidines, thereby affecting nucleic acid synthesis .
Biochemische Analyse
Biochemical Properties
1,3-Benzothiazole-2-sulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of various enzymes. It has been shown to interact with enzymes such as carbonic anhydrase, which is crucial for maintaining acid-base balance in tissues and organs . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways that rely on carbonic anhydrase. Additionally, 1,3-Benzothiazole-2-sulfonamide has been reported to inhibit other enzymes like dihydroorotase and DNA gyrase, which are involved in nucleotide synthesis and DNA replication, respectively .
Cellular Effects
1,3-Benzothiazole-2-sulfonamide exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of tyrosine kinases, which are key regulators of cell signaling pathways . By inhibiting these kinases, 1,3-Benzothiazole-2-sulfonamide can alter the phosphorylation status of downstream signaling proteins, leading to changes in gene expression and cellular responses. Furthermore, the compound has been shown to affect cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby altering the levels of metabolites and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 1,3-Benzothiazole-2-sulfonamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of target enzymes, such as carbonic anhydrase and tyrosine kinases, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzymatic activity, leading to downstream effects on biochemical pathways and cellular processes. Additionally, 1,3-Benzothiazole-2-sulfonamide can influence gene expression by modulating the activity of transcription factors and other regulatory proteins, resulting in changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Benzothiazole-2-sulfonamide have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular function, such as alterations in cell signaling pathways and metabolic processes. In in vitro and in vivo studies, long-term exposure to 1,3-Benzothiazole-2-sulfonamide has been associated with changes in cellular morphology and function .
Dosage Effects in Animal Models
The effects of 1,3-Benzothiazole-2-sulfonamide vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enzyme inhibition and modulation of cell signaling pathways . At higher doses, 1,3-Benzothiazole-2-sulfonamide can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular function . Threshold effects have been observed, where the compound’s effects become more pronounced at specific dosage levels, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
1,3-Benzothiazole-2-sulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that play key roles in these processes. The compound has been shown to inhibit enzymes such as carbonic anhydrase and dihydroorotase, which are involved in the regulation of metabolic flux and metabolite levels . By inhibiting these enzymes, 1,3-Benzothiazole-2-sulfonamide can alter the balance of metabolites and affect the overall metabolic state of cells.
Transport and Distribution
The transport and distribution of 1,3-Benzothiazole-2-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins. The compound has been observed to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, 1,3-Benzothiazole-2-sulfonamide can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 1,3-Benzothiazole-2-sulfonamide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with target enzymes and regulatory proteins . Additionally, 1,3-Benzothiazole-2-sulfonamide can undergo post-translational modifications, such as phosphorylation, which can affect its activity and function within the cell .
Eigenschaften
IUPAC Name |
1,3-benzothiazole-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S2/c8-13(10,11)7-9-5-3-1-2-4-6(5)12-7/h1-4H,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYMYAFSQACTQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195812 | |
| Record name | 2-Benzothiazolesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433-17-0 | |
| Record name | 2-Benzothiazolesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=433-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzothiazolesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzothiazolesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Benzothiazolesulfonamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YFD4HT23V4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,4-Diamino-5-[2-Methoxy-5-(4-Carboxybutyloxy)benzyl]pyrimidine](/img/structure/B1209950.png)





![1-(4-chlorophenyl)sulfonyl-N-[3-methoxy-4-(1-tetrazolyl)phenyl]-4-piperidinecarboxamide](/img/structure/B1209959.png)
![ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furyl]carbonyl}amino)acetate](/img/structure/B1209960.png)
![2-acetamido-N-[1-(3-cyano-4,6-dimethyl-2-pyridinyl)-4-piperidinyl]-3-(3-methoxyphenyl)propanamide](/img/structure/B1209962.png)
![N-butyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-furancarboxamide](/img/structure/B1209963.png)
![3-[[[[3-[(4-Chlorophenyl)methyl]-2-methyl-4-oxo-6-quinazolinyl]amino]-oxomethyl]amino]propanoic acid ethyl ester](/img/structure/B1209965.png)
![N-[4-methyl-6-(1-oxobutylamino)-3-pyridinyl]-4-pyridinecarboxamide](/img/structure/B1209966.png)


